2-((2R,5S)-1-(3-Fluoro-4-methylbenzyl)-5-methylpiperazin-2-yl)ethan-1-ol
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Overview
Description
2-((2R,5S)-1-(3-Fluoro-4-methylbenzyl)-5-methylpiperazin-2-yl)ethan-1-ol is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2R,5S)-1-(3-Fluoro-4-methylbenzyl)-5-methylpiperazin-2-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-4-methylbenzyl chloride and 2-methylpiperazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((2R,5S)-1-(3-Fluoro-4-methylbenzyl)-5-methylpiperazin-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-((2R,5S)-1-(3-Fluoro-4-methylbenzyl)-5-methylpiperazin-2-yl)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-((2R,5S)-1-(3-Fluoro-4-methylbenzyl)-5-methylpiperazin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or ion channels that the compound binds to or modulates.
Pathways: Biological pathways that are affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Fluoro-4-methylbenzyl)piperazine: A related compound with similar structural features.
2-(4-Methylbenzyl)piperazine: Another piperazine derivative with comparable properties.
Uniqueness
2-((2R,5S)-1-(3-Fluoro-4-methylbenzyl)-5-methylpiperazin-2-yl)ethan-1-ol is unique due to its specific substitution pattern and stereochemistry, which may confer distinct pharmacological or chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C15H23FN2O |
---|---|
Molecular Weight |
266.35 g/mol |
IUPAC Name |
2-[(2R,5S)-1-[(3-fluoro-4-methylphenyl)methyl]-5-methylpiperazin-2-yl]ethanol |
InChI |
InChI=1S/C15H23FN2O/c1-11-3-4-13(7-15(11)16)10-18-9-12(2)17-8-14(18)5-6-19/h3-4,7,12,14,17,19H,5-6,8-10H2,1-2H3/t12-,14+/m0/s1 |
InChI Key |
JMHXBOVTVXXFPW-GXTWGEPZSA-N |
Isomeric SMILES |
C[C@H]1CN([C@@H](CN1)CCO)CC2=CC(=C(C=C2)C)F |
Canonical SMILES |
CC1CN(C(CN1)CCO)CC2=CC(=C(C=C2)C)F |
Origin of Product |
United States |
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